(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
The compound "(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone" features a methanone core bridging a 3-chlorophenyl group and a piperidin-1-yl moiety substituted with a pyrimidin-4-yloxy group. This structural motif is common in medicinal chemistry, where the chlorophenyl group often enhances lipophilicity and target binding, while the pyrimidine and piperidine moieties may contribute to interactions with enzymes or receptors, such as kinases or neurotransmitter receptors. While specific pharmacological data for this compound is absent in the provided evidence, its design aligns with derivatives explored for central nervous system (CNS) activity or kinase inhibition .
Properties
IUPAC Name |
(3-chlorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-4-1-3-12(9-13)16(21)20-8-2-5-14(10-20)22-15-6-7-18-11-19-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIPNABVZJYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzoyl chloride with 3-(pyrimidin-4-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Approaches: Sulfonylation of piperazine () and pyrimidinyloxy-piperidine coupling (inferred for the target compound) are common strategies for optimizing receptor interactions . Patent compounds () highlight industrial interest in methanone derivatives for therapeutic pipelines .
Biological Relevance :
Biological Activity
The compound (3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chlorophenyl group, a pyrimidinyl ether, and a piperidine moiety. These structural components are known to contribute to the compound's pharmacological properties.
Structural Formula
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar piperidine and oxadiazole structures have shown potent inhibition against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated several compounds for their antiproliferative effects against T-47D breast cancer, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines. Results indicated that certain derivatives achieved over 90% inhibition at specific concentrations, suggesting a strong potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:
- Epidermal Growth Factor Receptor (EGFR)
- Src Kinase
Inhibitory concentrations (IC50 values) for these targets were reported as low as 0.24 µM for EGFR, indicating a high potency in disrupting signaling pathways critical for tumor growth .
Table 1: Enzyme Inhibition Potency
Antibacterial Activity
Aside from anticancer properties, compounds with similar structures have also been evaluated for antibacterial activity. The synthesized derivatives showed varying degrees of efficacy against several bacterial strains, with some exhibiting significant enzyme inhibitory action against acetylcholinesterase (AChE) and urease .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
The biological activity of this compound is believed to be mediated through multiple mechanisms, including:
- Inhibition of Kinases : The compound's structural features allow it to effectively bind and inhibit kinases associated with tumor growth.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, enhancing their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (3-Chlorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via coupling reactions. For example, using (R)-3-hydroxymethyl piperidine with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) and DIPEA (N,N-diisopropylethylamine) achieves a 95% yield. Key factors include:
- Catalyst : DMAP enhances reaction efficiency.
- Solvent : DCM ensures optimal solubility.
- Temperature : Room temperature minimizes side reactions.
- Table :
| Reagents/Conditions | Role | Yield |
|---|---|---|
| EDC, DMAP, DCM, DIPEA | Coupling agents/solvent | 95% |
| Reference: |
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Critical protocols include:
- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Dry, ventilated areas away from heat and light to prevent degradation .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water contact to prevent reactivity .
- Ventilation : Fume hoods to mitigate inhalation risks (P260 code) .
Reference:
Q. Which techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry and bonding (e.g., piperidine-pyrimidine dihedral angles) .
- NMR Spectroscopy : Assigns proton environments (e.g., pyrimidin-4-yloxy vs. chlorophenyl peaks) .
- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS).
Reference:
Advanced Research Questions
Q. How can contradictory bioactivity data in pharmacological studies be addressed?
- Methodological Answer : Contradictions may arise from:
- Sample Degradation : Organic compounds degrade over time; stabilize samples at low temperatures (e.g., 4°C) .
- Structural Variants : Compare analogs (e.g., pyrimidine-ring substitutions in [4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl] derivatives) to isolate active motifs .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to reduce variability.
Reference:
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Polar Substituents : Introduce hydroxyl or amine groups on the piperidine ring (e.g., 3-hydroxypiperidine analogs) .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to enhance solubility without toxicity.
- Prodrug Design : Convert ketone to a phosphate ester for better solubility, which hydrolyzes in vivo.
Reference:
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Pyrimidine Modifications : Replace chlorine with fluorine to assess electronic effects on target binding .
- Piperidine Substitutions : Compare 3-pyrimidin-4-yloxy vs. 4-substituted piperidines (e.g., tert-butyl carbamate derivatives) to evaluate steric impacts .
- Table :
| Modification | Observed Effect | Reference |
|---|---|---|
| Chlorophenyl → Fluorophenyl | Increased lipophilicity | |
| Piperidine → Pyrrolidine | Altered conformational flexibility | |
| Reference: |
Q. What advanced spectroscopic methods resolve tautomeric or conformational ambiguities?
- Methodological Answer :
- Dynamic NMR : Detects tautomerism in pyrimidin-4-yloxy groups under variable temperatures .
- DFT Calculations : Predict stable conformers and compare with experimental data (e.g., X-ray bond lengths) .
- 2D NOESY : Identifies spatial proximity between piperidine and pyrimidine protons.
Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
